6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin

Description

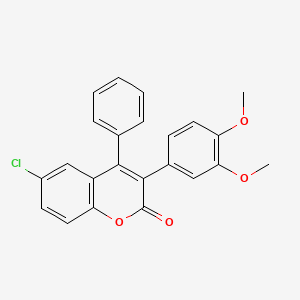

6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin is a synthetic coumarin derivative characterized by a chloro substituent at position 6 of the coumarin backbone, a 3',4'-dimethoxyphenyl group at position 3, and a phenyl group at position 4 (Fig. 1). Coumarins with 4-phenyl substitutions are widely studied for their biological activities, including cytotoxic, antioxidant, and anti-adipogenic effects .

Properties

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROAAGCGQLPMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, phenylacetic acid, and 6-chlorocoumarin.

Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization with 6-chlorocoumarin in the presence of a catalyst, such as piperidine, to form the desired 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin is its role as a microtubule-targeting agent. Research indicates that this compound induces G2-M phase arrest and apoptosis in cancer cell lines, particularly HeLa cells. The compound has demonstrated a broad spectrum of anticancer activity against various cancer types, including:

- Colon cancer

- Breast cancer

- Liver cancer

- Cervical cancer

- Leukemia

- Epidermoid cancer

In vitro studies have shown that the compound exhibits an IC50 value ranging from 75 nmol/L to 1.57 μmol/L across nine different cancer cell lines, indicating its potent anticancer effects while maintaining low cytotoxicity against normal human lung fibroblasts (IC50 value of 12.128 μmol/L) .

Antimicrobial Properties

Coumarins, including derivatives like this compound, have shown significant antimicrobial activity. Studies suggest that coumarin derivatives can act against various pathogens, including bacteria and fungi. The presence of specific substituents on the coumarin structure enhances their antimicrobial efficacy .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, coumarins have been investigated for several other biological activities:

- Antioxidant activity : Coumarins are known to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory effects : Some coumarin derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antiviral activity : Certain coumarins have shown promise in inhibiting viral infections, including HIV and hepatitis C virus .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their chemical structure. Modifications at specific positions on the coumarin ring can enhance or diminish their pharmacological properties. For instance, the introduction of halogens or methoxy groups at strategic locations can significantly increase their potency against various biological targets .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and related compounds:

Mechanism of Action

The mechanism of action of 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin and related coumarins:

Key Observations:

- Position 4 Substitutions: The phenyl group at position 4 in the target compound contrasts with methyl groups in analogs like 6-Chloro-3(4’-methoxyphenyl)-4-methylcoumarin.

- Position 3 Substitutions : The 3',4'-dimethoxyphenyl group provides greater electron-donating capacity and lipophilicity compared to single methoxy or hydroxyl groups in other coumarins .

- Position 6 Substitutions : The chloro group is shared with analogs such as 6-Chloro-3(4’-methoxyphenyl)-4-methylcoumarin, but its electronic effects may differ when combined with a phenyl vs. methyl group at position 4.

Physicochemical and Spectroscopic Properties

- UV-Vis Spectroscopy : Substituents significantly impact UV absorption. For example, compound 9 (a 4-phenylcoumarin with a benzoyl group) shows a bathochromic shift (λmax = 313 nm) compared to simpler analogs . The target compound’s dimethoxy groups may similarly shift absorption maxima.

- Mass Spectrometry : Fragmentation patterns of 4-phenylcoumarins often involve water loss ([M + H − H2O]+) and pyran ring cleavage (−60 u). The chloro group in the target compound may stabilize specific fragments .

Biological Activity

6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound features a unique substitution pattern that enhances its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.81 g/mol. The presence of chlorine and methoxy groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.81 g/mol |

| Biological Classification | Coumarin derivative |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The anticancer effects are primarily attributed to the compound's ability to disrupt the cell cycle and induce oxidative stress in cancer cells. This leads to programmed cell death (apoptosis) through several mechanisms:

- Cell Cycle Arrest : The compound induces G2-M phase arrest in HeLa cells, which is reversible upon removal of the compound.

- Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- DNA Interaction : The structure allows it to interact with DNA, potentially affecting gene expression and cellular processes .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antimicrobial agent. The mechanism may involve inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from other coumarins:

| Compound Name | Description | Unique Features |

|---|---|---|

| 6-Chloro-4-hydroxycoumarin | Contains a hydroxy group at the 4th position | Hydroxyl substitution affects biological activity |

| 6-Bromo-3,4-diphenylcoumarin | Contains a bromine atom instead of chlorine | Variation in halogen substitution |

| 7-Hydroxy-3,4-diphenylcoumarin | Contains a hydroxyl group at the 7th position | Alters interaction with biological targets |

Study on Anticancer Efficacy

A study demonstrated that this compound exhibited an IC50 value ranging from 75 nmol/L to 1.57 μmol/L across nine different cancer cell lines, indicating potent anticancer activity with low cytotoxicity against normal human lung fibroblasts (IC50 = 12.128 μmol/L) .

Study on Antimicrobial Properties

In another study, the compound was tested against various pathogens, showing significant inhibition of microbial growth. The exact mechanism remains under investigation but is believed to involve interaction with key enzymes or structural components in microbial cells.

Q & A

Q. What are the optimal synthetic strategies for preparing 6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coumarin Core Formation : Condensation of substituted salicylaldehydes with activated methylene compounds (e.g., ethyl acetoacetate) under acidic conditions. Chlorination at the 6-position may require electrophilic substitution using reagents like NCS (N-chlorosuccinimide) .

- Substituent Introduction : The 3',4'-dimethoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on the reactivity of the coumarin scaffold.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) significantly affect yield and purity. For example, highlights unexpected byproducts (e.g., 4H-chromeno[3,4-d]isoxazol-4-one) when hydroxylamine reactions deviate from controlled conditions, emphasizing the need for precise stoichiometry .

Key Data from Literature:

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | NCS, DCM, 0°C | 78 | 95 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | 90 |

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the coumarin ring (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The 4-phenyl group shows distinct splitting patterns due to coupling with adjacent substituents .

- ¹³C NMR : Confirm carbonyl (C=O) resonance at δ ~160 ppm and chlorine-induced deshielding at C6 .

- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve ambiguities in substituent positioning, particularly for sterically crowded regions like the 3',4'-dimethoxyphenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 420.09 for C₂₃H₁₇ClO₅) .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected byproducts in coumarin derivatization reactions, such as isoxazole or cyano-substituted compounds?

Methodological Answer: reveals that reactions with hydroxylamine hydrochloride under basic conditions can lead to unexpected products like 4-chloro-3-cyano-coumarin (10) or 4H-chromeno[3,4-d]isoxazol-4-one (11). Proposed mechanisms include:

- Cyclization : Nucleophilic attack by hydroxylamine on the coumarin carbonyl, followed by dehydration to form isoxazole rings .

- Rearrangement : Acidic or thermal conditions may induce Beckmann or Smiles rearrangements, altering substituent positions.

To mitigate byproducts, researchers should: - Control pH and temperature rigorously.

- Use trapping agents (e.g., acetic anhydride) to stabilize intermediates .

Q. How does the electronic nature of substituents (e.g., chloro, methoxy) influence regioselectivity in electrophilic substitution reactions on the coumarin scaffold?

Methodological Answer:

- Chlorine (Electron-Withdrawing) : Directs electrophiles to meta/para positions due to deactivation of the aromatic ring. For example, shows that 6-chloro substitution in 4-methylcoumarin enhances reactivity at the 7-position for alkoxy group introduction .

- Methoxy (Electron-Donating) : Activates the ring, favoring ortho/para substitution. In 3',4'-dimethoxyphenyl-substituted coumarins, the para-methoxy group can stabilize transition states during cross-coupling reactions .

Regioselectivity Data:

| Substituent | Position | Preferred Reaction Site |

|---|---|---|

| Cl | 6 | 7- or 8-position |

| OMe | 3',4' | Ortho to methoxy |

Q. How can researchers resolve contradictions in literature regarding the structural assignment of coumarin derivatives?

Methodological Answer: highlights discrepancies in product assignments from hydroxylamine reactions. To resolve these:

- Comparative Spectroscopy : Compare experimental NMR data with computed spectra (e.g., DFT calculations) .

- Crystallographic Validation : As in , single-crystal analysis provides unambiguous confirmation of substituent positions .

- Reaction Reproducibility : Replicate conditions from conflicting studies while monitoring intermediates via LC-MS or in-situ IR .

Q. What strategies are used to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) optimized?

Methodological Answer: details assays for 4-hydroxycoumarin derivatives, which can be adapted:

- Anticoagulant Activity : Prothrombin time (PT) assays to measure blood-clotting inhibition.

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- SAR Optimization :

Biological Data Example:

| Derivative | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|

| Parent | 45 | 3.2 |

| 6-Cl Analog | 28 | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.